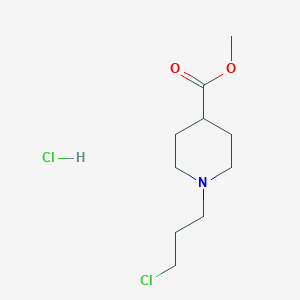

Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride

Overview

Description

“Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1423033-92-4 . It has a molecular weight of 256.17 and its IUPAC name is methyl 1-(3-chloropropyl)-4-piperidinecarboxylate hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18ClNO2.ClH/c1-14-10(13)9-3-7-12(8-4-9)6-2-5-11;/h9H,2-8H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.It is stored at room temperature . The molecular formula of the compound is C10H19Cl2NO2 .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride serves as a precursor in the synthesis of compounds with significant pharmacological activities. For instance, it has been utilized in the development of calcitonin gene-related peptide (CGRP) receptor antagonists, which are potential therapeutic agents for treating conditions such as migraines. The synthesis of these antagonists involves complex organic synthesis techniques to achieve the desired stereochemistry and pharmacological activity (Reginald O. Cann et al., 2012).

Organic Synthesis and Chemical Transformation

In organic synthesis, this compound is a valuable intermediate for the construction of complex molecules. It has been involved in the synthesis of novel heterocyclic compounds, such as pyrazoles and pyridines, which are core structures in many pharmaceuticals. The compound's versatility is demonstrated in the synthesis of spiropyrans, pyrimidinethiones, and benzodiazepines, showcasing its role in constructing diverse molecular architectures with potential biological activities (Gita Matulevičiūtė et al., 2021).

Pharmaceutical Intermediate Synthesis

This compound is key in synthesizing intermediates for narcotic analgesics and other therapeutic agents. Its transformation into various pharmaceutical intermediates underscores its importance in drug development and synthesis. For example, it has been used to synthesize key intermediates for highly active narcotic analgesics and fentanyl analogues, highlighting its critical role in the synthesis of potent analgesics (D. V. Kiricojevic et al., 2002).

Safety and Hazards

Mechanism of Action

Target of Action

Related 4-phenylpiperidine derivatives are known to be relatively selective for inhibiting dopamine reuptake over other monoamine neurotransmitters .

Mode of Action

Based on the activity of similar compounds, it may interact with its targets, possibly dopamine transporters, leading to an inhibition of dopamine reuptake .

Biochemical Pathways

If it acts similarly to related compounds, it may influence the dopaminergic pathways by inhibiting the reuptake of dopamine .

Result of Action

If it acts similarly to related compounds, it may lead to increased levels of dopamine in the synaptic cleft, potentially leading to increased dopaminergic signaling .

Biochemical Analysis

Biochemical Properties

Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, piperidine derivatives, including this compound, have been shown to interact with cholinesterase enzymes, inhibiting their activity . This interaction is significant in the context of neurodegenerative diseases, where cholinesterase inhibitors are used to manage symptoms.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been reported to exhibit anti-cancer, antihypertensive, and antimicrobial activities . These effects are mediated through the compound’s interaction with specific cellular targets, leading to changes in cell behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific enzymes, altering their activity and leading to downstream effects on cellular processes . For instance, its interaction with cholinesterase enzymes results in the inhibition of acetylcholine breakdown, enhancing cholinergic signaling in the nervous system.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that piperidine derivatives can exhibit sustained biological activity over extended periods, although their stability may vary depending on environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular signaling pathways . At higher doses, it can cause toxic or adverse effects, including respiratory paralysis and organ dysfunction . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can influence its biological activity and toxicity, as metabolic byproducts may have different effects on cellular processes. Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, piperidine derivatives can be transported across cell membranes by specific transporters, influencing their bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the modulation of cellular processes. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name |

methyl 1-(3-chloropropyl)piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO2.ClH/c1-14-10(13)9-3-7-12(8-4-9)6-2-5-11;/h9H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRWIQJIVWLNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)CCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

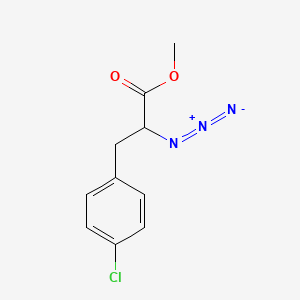

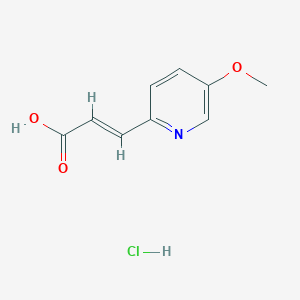

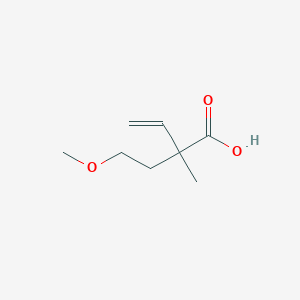

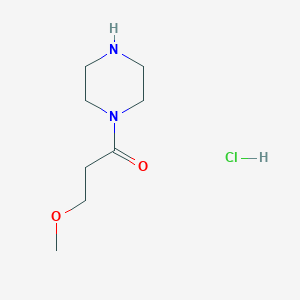

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine dihydrochloride](/img/structure/B1471185.png)

![3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride](/img/structure/B1471191.png)

![Methyl 2-[3-(tert-butoxy)cyclobutyl]acetate](/img/structure/B1471195.png)

![4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1471198.png)